molecular formula C7H14O B048729 Heptanal CAS No. 111-71-7

Heptanal

Cat. No.: B048729
CAS No.: 111-71-7
M. Wt: 114.19 g/mol
InChI Key: FXHGMKSSBGDXIY-UHFFFAOYSA-N
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Description

C₇H₁₄O . It is a colorless to pale yellow liquid with a characteristic fruity, green odor. Heptanal is a volatile organic compound (VOC) that exhibits a distinct sweet, soapy, and green-leafy scent. It has a boiling point of approximately 153°C and a melting point of -36°C .

Mechanism of Action

Target of Action

Heptanal primarily targets the spores of Aspergillus flavus, a type of fungus . It has been shown to effectively inhibit the growth of this fungus, making it a potential bio-preservative agent .

Mode of Action

this compound interacts with its targets by changing the surface morphology of A. flavus spores, causing them to wrinkle and collapse . It also induces early apoptosis of A. flavus spores, characterized by decreased mitochondrial membrane potential, increased intracellular reactive oxygen species (ROS) production, and DNA fragmentation .

Biochemical Pathways

this compound affects several biochemical pathways. Transcriptomic analysis has shown that this compound treatment significantly changes the expression of several genes involved in cell wall and plasma damage, ROS accumulation, energy metabolism, AMPK-activated protein kinase, biosynthesis of unsaturated fatty acids, RNA degradation, and DNA replication .

Pharmacokinetics

A method for measuring the concentrations of this compound in blood has been developed, suggesting that it can be absorbed and distributed in the body .

Result of Action

The result of this compound’s action is the inhibition of A. flavus growth. This is achieved through the disruption of cell wall and cell membrane synthesis, reduction of normal TCA cycle function, increase in antioxidant enzyme activity, interference with the cell cycle, and blockage of DNA replication .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, due to its sensitivity to oxidation, this compound is filled under nitrogen and stabilized with 100 ppm hydroquinone . It forms flammable vapor-air mixtures, and its explosion range is between 1.1% by volume as the lower explosion limit (LEL) and 5.2% by volume as the upper explosion limit . Its ignition temperature is 205 °C .

Biochemical Analysis

Biochemical Properties

Heptanal is known for its high reactivity due to the presence of a carbonyl group (C=O) within its structure . This carbonyl group is polar, which makes this compound an excellent participant in a variety of chemical reactions, including nucleophilic addition and oxidation reactions .

Cellular Effects

This compound has been found to have significant effects on the cellular level. For instance, it has been reported that this compound treatment significantly changed the expression of several genes involved in cell wall and plasma damage, reactive oxygen species (ROS) accumulation, energy metabolism, AMPK-activated protein kinase, biosynthesis of unsaturated fatty acids, RNA degradation, and DNA replication .

Molecular Mechanism

The molecular mechanism of this compound involves its high reactivity due to the presence of a carbonyl group (C=O) within its structure . This carbonyl group is polar, which makes this compound an excellent participant in a variety of chemical reactions, including nucleophilic addition and oxidation reactions .

Temporal Effects in Laboratory Settings

This compound is stable under standard conditions. It can decompose upon heating or when exposed to light, and this can produce toxic fumes . It is also susceptible to peroxide formation on prolonged exposure to air .

Metabolic Pathways

This compound is involved in several metabolic pathways. For instance, the fatty acid synthesis pathway is enriched with differential metabolites of this compound .

Transport and Distribution

This compound is slightly soluble in water but is highly miscible with most organic solvents . This suggests that it can be transported and distributed within cells and tissues through these solvents.

Chemical Reactions Analysis

Heptanal, as an aldehyde, is known for its high reactivity due to the presence of a carbonyl group (C=O) within its structure. This carbonyl group is polar, making this compound an excellent participant in a variety of chemical reactions, including:

Scientific Research Applications

Heptanal finds extensive application in various fields:

Comparison with Similar Compounds

Heptanal can be compared with other aldehydes such as hexanal and octanal:

    Hexanal (C₆H₁₂O): Similar to this compound, hexanal is a colorless liquid with a fruity odor.

    Octanal (C₈H₁₆O): Octanal is a colorless liquid with a citrus-like odor.

This compound’s uniqueness lies in its specific applications and its distinct green-leafy scent, which makes it particularly valuable in the fragrance industry.

Properties

IUPAC Name

heptanal
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InChI

InChI=1S/C7H14O/c1-2-3-4-5-6-7-8/h7H,2-6H2,1H3
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InChI Key

FXHGMKSSBGDXIY-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCC=O
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Molecular Formula

C7H14O
Record name N-HEPTALDEHYDE
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DSSTOX Substance ID

DTXSID0021597
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Molecular Weight

114.19 g/mol
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Physical Description

N-heptaldehyde appears as a colorless, oily liquid with a penetrating fruity odor. Insoluble in water and less dense than water. Hence floats on water. Used to make perfumes and pharmaceuticals., Liquid, Colorless liquid with a strong fruity odor; Hygroscopic; [Hawley] Clear faintly yellow-green liquid; [MSDSonline], colourless to slightly yellow liquid/penetrating, oily odour
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Boiling Point

307 °F at 760 mmHg (NTP, 1992), 152.8 °C, 152.00 to 153.00 °C. @ 760.00 mm Hg
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Flash Point

95 °F (NTP, 1992), 48 °C (closed cup)
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), Miscible with alcohol, ether. Soluble in 3 volumes of 60% alcohol., 1:12 IN 50% ALC, 1:4 IN 60% ALC, 1:2 IN 70% ALC, Slightly soluble in carbon tetrachloride; miscible with ethanol, ethyl ether, In water, 1,250 mg/L at 25 °C, 1.25 mg/mL at 25 °C, slightly soluble in water; miscible with alcohol, ether, fixed oils, 1 ml in 2 ml 70% alcohol (in ethanol)
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Density

0.8495 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.82162 g/cu cm at 25 °C, 0.814-0.819
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Vapor Density

3.9 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.9 (Air = 1)
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Vapor Pressure

3 mmHg at 77 °F ; 5 mmHg at 90.9 °F (NTP, 1992), 3.52 [mmHg], 3.52 mm Hg at 25 °C
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Color/Form

Oily colorless liquid

CAS No.

111-71-7
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Melting Point

-45 °F (NTP, 1992), -43.3 °C, Heat of fusion = 2.3585X10+7 J/kmol at melting point
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Heptanal

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